Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate
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Description
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClFN5OS and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate serves as a key intermediate in the synthesis of complex quinoline derivatives. For instance, it is involved in the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino)alkanamido] alkanoates, which are synthesized through direct condensation with amino acid ester hydrochloride and further modified via the azide coupling method (Fathala & Pazdera, 2017).
Biological Evaluation
The compound also contributes to the development of pyridoquinolone derivatives with potential biological activities. Pyridoquinolone derivatives containing azetidinones were synthesized from methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate and evaluated for their antibacterial and antifungal activities, showing potential as therapeutic agents (Patel & Pathak, 2012).
Structural and Optical Properties
The compound is also instrumental in the study of structural and optical properties of related chemical structures. For instance, derivatives of the compound were used in the study of structural and optical properties of 4H-pyrano quinoline derivatives thin films, contributing to the understanding of the properties of these materials in various states (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis of Antimicrobial Agents
Further, the compound is used in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. These derivatives were evaluated as potential antimicrobial agents, showcasing the compound's role in the development of new therapeutic options (Holla et al., 2006).
Pharmaceutical Industry Potential
The compound is also highlighted in the synthesis of quinoline-2-carboxylate derivatives through a rhodium-catalyzed oxidative annulation process, indicating its potential application in the pharmaceutical industry (Wang et al., 2018).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c23-16-1-5-18(6-2-16)27-20(30)15-31-22-21(25-9-10-26-22)29-13-11-28(12-14-29)19-7-3-17(24)4-8-19/h1-10H,11-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRUCBGPFMLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate |
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